molecular formula C13H16N4O3 B2472250 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903894-18-7

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2472250
CAS No.: 1903894-18-7
M. Wt: 276.296
InChI Key: JGGPVLWUUNJUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrrolidine ring

Scientific Research Applications

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine and pyrrolidine rings. Common reagents used in these reactions include hydrazines, diketones, and various catalysts to facilitate ring formation and functional group modifications .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of three distinct ring systems, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

1-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-5-10(15(2)14-8)13(20)16-6-9(7-16)17-11(18)3-4-12(17)19/h5,9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPVLWUUNJUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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